Magnesium lauryl sulfate

説明

Magnesium lauryl sulfate is a compound that has been studied for its effects on tablet ejection force and filler compressibility in the pharmaceutical industry. It is compared to magnesium stearate and has been found to require higher concentrations to produce similar ejection forces. However, it generally results in batches that are more compressible than those using magnesium stearate .

Synthesis Analysis

The synthesis of magnesium lauryl sulfate is not directly described in the provided papers. However, related compounds, such as magnesium hydroxide and magnesium oxides, have been synthesized through precipitation methods using magnesium sulfate and sodium hydroxide. The influence of temperature and the ratio of reagents on the synthesis of magnesium hydroxide has been studied, which could provide insights into the synthesis of magnesium lauryl sulfate .

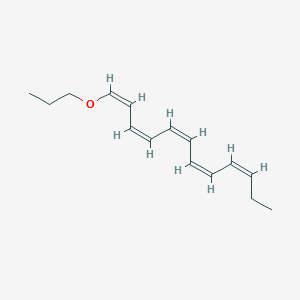

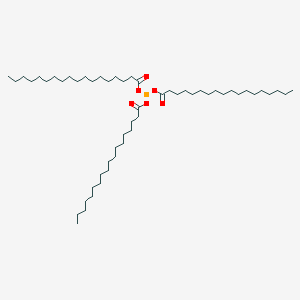

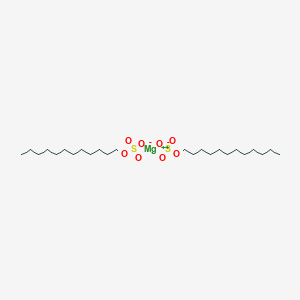

Molecular Structure Analysis

While the molecular structure of magnesium lauryl sulfate is not explicitly discussed, the structure of related magnesium compounds has been investigated. For instance, magnesium hydroxide sulfate hydrate has been characterized by single-crystal X-ray diffraction, revealing a tetragonal space group and a structure consisting of chains of face-sharing oxygen octahedra . This information could be relevant when considering the molecular structure of magnesium lauryl sulfate.

Chemical Reactions Analysis

The chemical reactions involving magnesium compounds, such as the corrosion behavior of pure magnesium in sodium sulfate solutions, have been studied using various techniques like voltammetry and electrochemical impedance spectroscopy. These studies have proposed models to describe magnesium corrosion at the open-circuit potential . Although not directly about magnesium lauryl sulfate, these findings provide a context for understanding the chemical reactivity of magnesium compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium lauryl sulfate can be inferred from studies on similar magnesium compounds. Magnesium sulfate hydrates have been shown to have stability that is strongly dependent on water vapor pressure and temperature, with lower temperatures favoring more hydrated forms . The role of magnesium sulfate in the intensive care unit highlights its use as a neuroprotective agent and its importance in physiological processes . Additionally, the thermal behavior of organically templated magnesium sulfates has been explored, showing that dehydration occurs in multiple steps and that the thermal decomposition of the anhydrous phase leads to the loss of organic moieties .

科学的研究の応用

Interaction with Other Excipients in Pharmaceutical Formulations

Magnesium lauryl sulfate plays a significant role in drug-excipient interactions in pharmaceutical formulations. Studies have shown that it can interact with other excipients like magnesium stearate, influencing the drug release and dissolution rates. For example, one study observed that higher concentrations of magnesium lauryl sulfate were needed to produce ejection forces similar to those obtained with magnesium stearate in tablet formulations. This interaction affects the compressibility and disintegration time of capsules and tablets, highlighting its importance in the manufacturing process of pharmaceuticals (Salpekar & Augsburger, 1974).

Impact on Tablet Compaction and Film Coating

The effect of magnesium lauryl sulfate on tablet compaction and film coating is another key area of research. It has been found that the level of magnesium lauryl sulfate in a formulation can significantly impact the compaction properties of the final blend and the performance of tablets during film coating. This impact is particularly notable in processes involving high shear, such as wet and dry granulation, where magnesium lauryl sulfate can affect the overall tablet hardness and dissolution properties (Pandey et al., 2014).

Role in Surface Modification and Coating Processes

In addition to its pharmaceutical applications, magnesium lauryl sulfate is also studied for its role in surface modification and coating processes. Research has demonstrated its impact on the surface characteristics of coatings, such as in the case of electroless nickel coating on magnesium alloys. The presence of magnesium lauryl sulfate in coating solutions can influence the roughness, morphology, and composition of the coating, affecting properties like microhardness and deposition rate (Sudagar et al., 2012).

Influence on Drug Dissolution and Release Rates

Magnesium lauryl sulfate's influence on the dissolution and release rates of active pharmaceutical ingredients is a critical area of study. Its presence in formulations, especially in combination with other lubricants like magnesium stearate, can significantly alter the drug release characteristics. This is crucial for achieving desired therapeutic effects and ensuring the efficacy of pharmaceutical products (Murthy & Samyn, 1977).

Safety And Hazards

Magnesium lauryl sulfate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

magnesium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H26O4S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNDBUATLJAUQM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg(SO4C12H25)2, C24H50MgO8S2 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-41-7 (Parent) | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

555.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [magnesium salt] appears as light yellow liquid with a mild odor. May float or sink and mix with water. (USCG, 1999) | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Magnesium lauryl sulfate | |

CAS RN |

3097-08-3 | |

| Record name | DODECYL SULFATE, [MAGNESIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium lauryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003097083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monododecyl ester, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dodecylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T88HA2N17X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

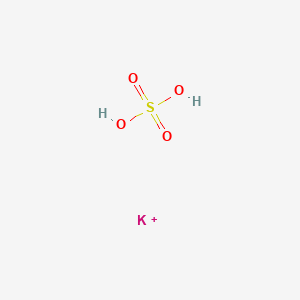

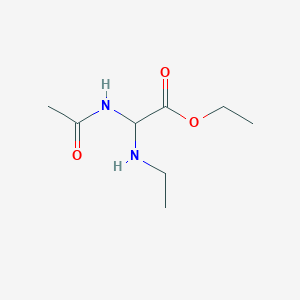

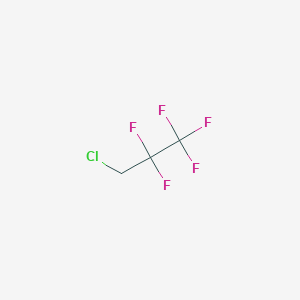

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

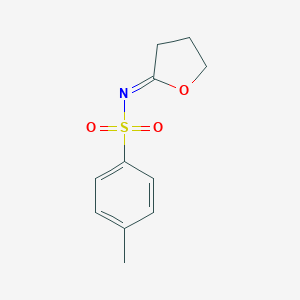

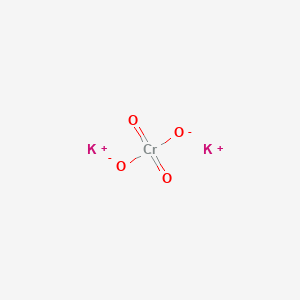

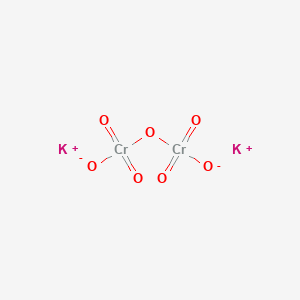

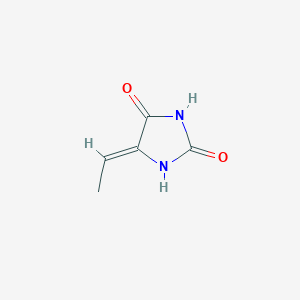

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。